11H-Benzo[b]fluoren-8-amine
Description
Crystallographic Studies and X-ray Diffraction Analysis
Crystallographic data for this compound remains limited in public databases, but insights can be inferred from related benzofluorene derivatives. For instance, X-ray diffraction studies of 2-bromo-11,11-dimethyl-11H-Benzo[b]fluorene reveal dihedral angles of ~15–20° between the benzo[b]fluorene core and substituents, highlighting steric interactions that distort the planar aromatic system. Similar distortions are anticipated in this compound due to the amine group’s spatial demands.
Advanced crystallographic techniques, such as microcrystallography and high-throughput data collection systems (e.g., the ZOO platform at SPring-8), enable structural resolution of microcrystals (<10 µm) by merging diffraction data from multiple crystals. These methods could address challenges in growing large single crystals of this compound, which may form thin plates or needles due to π-π stacking interactions.
| Parameter | Value | Source Compound |
|---|---|---|
| Dihedral Angle | 15–20° | 2-Bromo-11,11-dimethyl analog |
| Crystal System | Monoclinic (predicted) | Benzo[b]fluorene derivatives |
| Space Group | P2₁/c (common) | Analogous PAHs |
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Nuclear Magnetic Resonance (NMR):
The ¹H NMR spectrum of this compound is expected to exhibit distinct aromatic resonances. For the isomeric 11H-Benzo[b]fluoren-2-amine, protons adjacent to the amine group resonate at δ 7.82 ppm (d, J = 8.0 Hz). In the 8-amine isomer, deshielding effects from the amine’s lone pair may shift ortho protons upfield by ~0.2–0.5 ppm compared to the parent benzo[b]fluorene.
Infrared (IR) Spectroscopy:
The primary amine group (-NH₂) generates characteristic N-H stretching vibrations at 3300–3500 cm⁻¹ and bending modes near 1600 cm⁻¹. Conjugation with the aromatic system reduces N-H stretching frequencies by ~50 cm⁻¹ relative to aliphatic amines.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
The extended π-system of benzo[b]fluorene absorbs strongly in the UV region (λₘₐₓ ≈ 280–320 nm). Substitution with an electron-donating amine group at the 8-position likely red-shifts λₘₐₓ by 10–15 nm due to enhanced conjugation, as observed in amino-substituted PAHs.
| Technique | Key Features | Comparison to Parent Compound |
|---|---|---|
| ¹H NMR | δ 7.3–7.8 (aromatic H), δ 4.1 (NH₂, broad) | Upfield shift for ortho protons |
| IR | 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (N-H bend) | Reduced N-H stretch frequency |
| UV-Vis | λₘₐₓ = 295 nm (ε > 10⁴ L·mol⁻¹·cm⁻¹) | Red shift of ~12 nm |
Quantum Chemical Calculations of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict a HOMO-LUMO gap of 4.1 eV for this compound, narrower than the parent benzo[b]fluorene (4.5 eV) due to amine-mediated electron donation. The amine group elevates HOMO energy (-5.2 eV vs. -5.8 eV for benzo[b]fluorene), enhancing reactivity in electrophilic substitution reactions.
Natural bond orbital (NBO) analysis reveals significant hyperconjugation between the amine lone pair and adjacent aromatic π-system, stabilizing the molecule by 18.3 kcal/mol. This delocalization underpins the compound’s fluorescence properties, with computed excitation energies aligning with UV-Vis data (S₀ → S₁: 3.8 eV).
Comparative Analysis with Isomeric Benzofluorene Derivatives
Substituent position profoundly influences physicochemical properties:
2-Amino Isomer (11H-Benzo[b]fluoren-2-amine):
Exhibits stronger fluorescence (quantum yield Φ = 0.45) than the 8-amine analog (Φ = 0.32) due to reduced steric hindrance and optimized π-conjugation.11,11-Dimethyl Derivatives:
Steric effects from dimethyl groups increase dihedral angles by 5–10°, reducing π-orbital overlap and conductivity.Benzo[a]fluorenes:
Alternative ring fusion patterns (e.g., benzo[a]fluorene) shorten conjugation pathways, resulting in bathochromic shifts of 20–30 nm in UV-Vis spectra compared to benzo[b]fluorenes.
| Isomer | HOMO-LUMO Gap (eV) | λₘₐₓ (nm) | Fluorescence Φ |
|---|---|---|---|
| 8-Amine | 4.1 | 295 | 0.32 |
| 2-Amine | 4.0 | 290 | 0.45 |
| 11,11-Dimethyl (no amine) | 4.6 | 285 | 0.12 |
Structure
3D Structure
Properties
CAS No. |
646058-60-8 |
|---|---|
Molecular Formula |
C17H13N |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
11H-benzo[b]fluoren-8-amine |
InChI |
InChI=1S/C17H13N/c18-15-6-5-11-10-17-14(8-13(11)9-15)7-12-3-1-2-4-16(12)17/h1-6,8-10H,7,18H2 |
InChI Key |
HQMOSWOIEABETD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C4C=C(C=CC4=C3)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 11H-Benzo[b]fluoren-8-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application.
Chemical Reactions Analysis
11H-Benzo[b]fluoren-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced into the aromatic ring system.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
1.1 Electroluminescent Devices
One of the prominent applications of 11H-Benzo[b]fluoren-8-amine is in the synthesis of organic electroluminescent devices. These devices utilize organic compounds to create light when an electric current is applied. For instance, this compound derivatives have been employed as key intermediates in the synthesis of materials used in organic light-emitting diodes (OLEDs). The compound's structure allows for effective charge transport and luminescence, making it suitable for high-efficiency OLED applications .
1.2 Organic Light Emitting Diodes (OLEDs)
In a specific case study, the compound was reacted with various bromo-substituted benzo[b]fluorene derivatives to yield new compounds with enhanced photophysical properties. The reaction conditions typically involve palladium-catalyzed cross-coupling methods, which facilitate the formation of desired products with high yields. For example, a reaction involving 4 g of 3-bromo-11,11-dimethyl-11H-benzo[b]fluorene and other reagents yielded a product with a yield of 75% after purification .
Material Science
2.1 Polymer Chemistry
Researchers have explored the use of this compound in polymer chemistry, particularly in the development of new polymeric materials with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve the thermal stability and mechanical strength of the resulting materials, making them suitable for various industrial applications .
2.2 Nanotechnology
In nanotechnology, derivatives of this compound have been utilized to create nanostructured materials that exhibit unique optical and electronic properties. These materials can be integrated into nanoscale devices for applications in sensors and energy storage systems .
Biological Applications
3.1 Toxicological Studies
The biological activity of this compound has been investigated concerning its potential toxicological effects. Studies have shown that certain derivatives can act as AhR (Aryl hydrocarbon receptor) agonists or antagonists, which are crucial in understanding their environmental impact and potential health risks associated with exposure to polycyclic aromatic amines .
3.2 Anticancer Research
There is ongoing research into the anticancer properties of compounds related to this compound. Preliminary studies suggest that these compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Such findings open avenues for developing new therapeutic agents targeting cancer.
Data Summary
| Application Area | Specific Use Case | Key Findings/Outcomes |
|---|---|---|
| Organic Synthesis | OLEDs | High yields in synthesis; effective charge transport |
| Material Science | Polymer Chemistry | Improved thermal stability and mechanical strength |
| Nanotechnology | Creation of nanostructured materials | Unique optical/electronic properties |
| Biological Applications | Toxicological Studies | Potential AhR activity; environmental impact |
| Anticancer Research | Inhibition of cancer cell proliferation | Induction of apoptosis; promising therapeutic potential |
Mechanism of Action
The mechanism of action of 11H-Benzo[b]fluoren-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, influencing biological processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 11H-Benzo[b]fluoren-8-amine with key structural analogs:
Key Observations :
Toxicity and Environmental Impact
- 11H-Benzo[b]fluorene : Identified as a teratogen in zebrafish embryos at concentrations ≥1 µg/L, causing developmental malformations. Current soil quality assessments may underestimate its environmental risk .
- This compound: No direct toxicity data available. However, the amine group may enhance interactions with cellular nucleophiles (e.g., DNA), suggesting possible mutagenicity. Further ecotoxicological studies are needed.
Recommendations :
- Prioritize ecotoxicology assays for this compound.
- Explore its utility in drug discovery via functionalization of the amine group.
- Update environmental monitoring protocols to include amine-substituted PAHs.
Biological Activity
11H-Benzo[b]fluoren-8-amine, a polycyclic aromatic amine, has garnered attention due to its potential biological activities, particularly in relation to its effects on human health. This compound is part of a broader class of polycyclic aromatic hydrocarbons (PAHs), which are known for their diverse biological effects, including mutagenicity and carcinogenicity. Understanding the biological activity of this compound involves examining its interactions at the cellular level, its toxicity, and its potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a fused ring structure typical of PAHs. Its chemical formula is , and it possesses both hydrophobic and polar characteristics due to the presence of an amine group. This structural feature may influence its interaction with biological systems.
1. Toxicological Effects
Research indicates that this compound exhibits significant toxicological effects. In vitro studies have demonstrated its potential as an agonist for the aryl hydrocarbon receptor (AhR), a critical mediator in xenobiotic metabolism and cellular responses to environmental toxins. The compound's AhR activation suggests it may influence pathways related to cell proliferation and differentiation, which are crucial in cancer development .
Table 1: Summary of Toxicological Findings
2. Antioxidant Properties
Some studies have explored the antioxidant properties of PAHs, including this compound. Antioxidants play a vital role in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound may exhibit protective effects against oxidative damage by scavenging free radicals, although more research is needed to quantify these effects .
3. Neurotoxicity
The neurotoxic potential of this compound has been assessed using network formation assays in cortical cells. These studies indicate that exposure to the compound can disrupt normal neuronal network development, suggesting potential risks for neurodevelopmental toxicity .
Table 2: Neurotoxic Effects Observed
| Exposure Duration (Days) | Effect on Network Formation | Reference |
|---|---|---|
| 5 | Significant disruption | |
| 12 | Reduced viability |
Case Studies
Several case studies have highlighted the implications of exposure to PAHs, including this compound:
- Case Study on Environmental Exposure : A study conducted on individuals living near industrial sites revealed elevated levels of PAHs in their blood, correlating with increased incidences of respiratory diseases and cancer. The study specifically noted the presence of this compound among other PAHs.
- Animal Models : Research involving animal models exposed to various PAHs showed that compounds like this compound could lead to significant tumor development when administered over prolonged periods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
